molecular formula C13H20ClNO2 B2514725 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride CAS No. 17910-42-8

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride

Cat. No.: B2514725
CAS No.: 17910-42-8
M. Wt: 257.76
InChI Key: WMNJCJZINXXWNU-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. It is characterized by its unique structure, which includes a benzoannulene core with methoxy groups and an amine functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride typically involves multiple steps:

    Formation of the Benzoannulene Core: The initial step often involves the cyclization of appropriate precursors to form the benzoannulene core. This can be achieved through various cyclization reactions, such as Diels-Alder reactions or intramolecular Friedel-Crafts acylation.

    Introduction of Methoxy Groups: The methoxy groups at positions 2 and 3 can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

    Amine Functionalization: The amine group at position 5 is typically introduced through reductive amination or nucleophilic substitution reactions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the benzoannulene core or reduce any oxidized forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or strong nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced forms of the benzoannulene core.

    Substitution: Various substituted benzoannulene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of heterocyclic compounds and natural product analogs.

Biology

The compound’s amine functionality allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound might be explored for its pharmacological properties. Its structural features suggest potential activity as a central nervous system agent or as a precursor for the synthesis of bioactive molecules.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The methoxy groups and amine functionality could facilitate binding to active sites or influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: Similar structure but with a ketone group instead of an amine.

    2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine: Lacks one methoxy group compared to the target compound.

Uniqueness

2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride is unique due to its specific combination of methoxy groups and amine functionality, which can confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-7-9-5-3-4-6-11(14)10(9)8-13(12)16-2;/h7-8,11H,3-6,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNJCJZINXXWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(CCCCC2=C1)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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